BenchChemオンラインストアへようこそ!

Ono-WG-307

BTK inhibitor potency biochemical IC50 comparative enzymology

ONO-WG-307 (CAS 1351635-67-0; synonym ONO/GS-4059 analogue) is a synthetic small‑molecule analogue of the Bruton’s tyrosine kinase (BTK) inhibitor ONO‑4059 (tirabrutinib) that carries an acrylamide warhead. It acts as a potent and selective oral BTK inhibitor, with biochemical IC50 values reported at 2 nM (isolated enzyme assay) and 23.9 nM in alternative assay formats.

Molecular Formula C25H24N6O3
Molecular Weight 456.5 g/mol
Cat. No. B8023863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOno-WG-307
Molecular FormulaC25H24N6O3
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N
InChIInChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)
InChIKeyKSUDUUBCXJUFRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ONO-WG-307 BTK Inhibitor for Research Procurement – Potency, Selectivity & Comparator Evidence


ONO-WG-307 (CAS 1351635-67-0; synonym ONO/GS-4059 analogue) is a synthetic small‑molecule analogue of the Bruton’s tyrosine kinase (BTK) inhibitor ONO‑4059 (tirabrutinib) that carries an acrylamide warhead . It acts as a potent and selective oral BTK inhibitor, with biochemical IC50 values reported at 2 nM (isolated enzyme assay) and 23.9 nM in alternative assay formats [1]. Preclinical studies confirm dose‑dependent tumor growth inhibition in ABC‑DLBCL (TMD‑8) and follicular lymphoma xenograft models, supporting its utility as a tool compound for B‑cell malignancy research [2].

Why ONO-WG-307 Cannot Be Simply Replaced by Ibrutinib, Acalabrutinib, or Other BTK Inhibitors


BTK inhibitors in clinical and preclinical use differ fundamentally in binding mechanism (reversible vs. irreversible), warhead chemistry (acrylamide vs. but‑2‑ynamide), and kinome‑wide selectivity. ONO‑WG‑307 incorporates an acrylamide electrophile that confers a kinase hit‑rate of 2.3% at 1 µM—comparable to the highly selective acalabrutinib (1.5%) and markedly lower than ibrutinib (9.4%) or spebrutinib (8.3%) [1]. Its off‑target EGFR cellular EC50 exceeds 10 µM, in contrast to 0.07 µM for ibrutinib, meaning that generic substitution with ibrutinib would introduce confounding EGFR‑mediated effects and substantially alter experimental selectivity outcomes [1]. Furthermore, ONO‑WG‑307 spares T‑cell receptor‑mediated activation at concentrations up to 10 µM, whereas ibrutinib, zanubrutinib, and spebrutinib inhibit this pathway at sub‑micromolar concentrations [1]. These quantitative, comparator‑anchored differences render in‑class substitution scientifically unsound for hypothesis‑driven research.

ONO-WG-307 Quantitative Differentiation Evidence vs. Ibrutinib, Acalabrutinib, Zanubrutinib & Spebrutinib


Biochemical BTK Potency: ONO-WG-307 vs. Ibrutinib, CC-292, and Dasatinib

In a side‑by‑side tabulation of BTK inhibitors from a peer‑reviewed review, ONO‑WG‑307 exhibited an IC50 of 2 nM in isolated enzyme assays. This places it between ibrutinib (IC50 = 0.5 nM; irreversible Cys481 binder) and dasatinib (IC50 = 5 nM; reversible inhibitor), while approximately 4‑fold less potent than CC‑292 (IC50 < 0.5 nM) [1]. Notably, ONO‑WG‑307 is classified as a reversible inhibitor targeting Tyr223, whereas ibrutinib and CC‑292 are irreversible Cys481 binders—a mechanistic distinction with potential implications for resistance profiling [1].

BTK inhibitor potency biochemical IC50 comparative enzymology

Kinome-Wide Selectivity: Tirabrutinib/ONO-WG-307 Hit Rate vs. Ibrutinib, Acalabrutinib, Zanubrutinib, and Spebrutinib

In a direct head‑to‑head KINOMEscan profiling study at 1 µM, tirabrutinib (the clinical counterpart of ONO‑WG‑307) inhibited only 2.3% of human wild‑type kinases >65% (excluding BTK). This hit rate was dramatically lower than that of ibrutinib (9.4%), spebrutinib (8.3%), and zanubrutinib (4.3%), and approached the selectivity of acalabrutinib (1.5%), the benchmark for BTK selectivity [1].

kinase selectivity KINOMEscan off-target profiling

EGFR Off‑Target Activity: ONO-WG-307/Tirabrutinib vs. Ibrutinib, Zanubrutinib & Spebrutinib

In a cellular EGFR phosphorylation assay (A431 cells), tirabrutinib (ONO‑WG‑307 clinical analogue) exhibited an EC50 >10 µM, indicating negligible EGFR inhibition at pharmacologically relevant concentrations. By direct comparison, ibrutinib potently inhibited EGFR (EC50 = 0.07 µM), as did zanubrutinib (EC50 = 0.39 µM) and, to a lesser extent, spebrutinib (EC50 = 4.7 µM) [1]. This >140‑fold separation over ibrutinib is the largest differential among the five clinically tested BTK inhibitors evaluated.

EGFR off-target cellular selectivity toxicity prediction

T‑Cell Receptor Pathway Sparing: ONO-WG-307/Tirabrutinib vs. Ibrutinib, Zanubrutinib & Spebrutinib

Tirabrutinib (ONO‑WG‑307 clinical analogue) demonstrated no inhibition of T‑cell receptor (TCR)‑mediated IL‑2 expression in Jurkat T cells at concentrations up to 10 µM. In the same experimental system, ibrutinib, zanubrutinib, and spebrutinib all exhibited EC50 values below 1 µM [1]. This complete sparing of TCR signaling—likely reflecting minimal ITK/TXK inhibition—was confirmed in primary human peripheral T‑cell assays measuring CD25 surface expression.

T-cell ITK/TXK immunomodulation off-target selectivity

In Vivo Target Engagement & Efficacy: Dose‑Dependent Tumor Growth Inhibition in ABC‑DLBCL Xenograft

Oral administration of ONO‑WG‑307 at 10 mg/kg twice daily to SCID mice bearing subcutaneous TMD‑8 (ABC‑DLBCL) xenografts produced dose‑dependent tumor growth inhibition [1]. Parallel pharmacodynamic analysis confirmed that tumor volume reduction correlated with decreased phosphorylated‑Btk (P‑Btk) levels, providing direct evidence of in‑vivo target engagement [1]. In contrast to single‑agent ibrutinib, which has shown limited activity in ABC‑DLBCL clinical populations, ONO‑WG‑307 was specifically profiled in the ABC‑DLBCL context and demonstrated single‑agent efficacy [1][2].

xenograft efficacy pharmacodynamic biomarker ABC-DLBCL

Differential Downstream Signaling: Sustained ERK/AKT/PKD Pathway Inhibition in Sensitive vs. Resistant Cells

Quantitative phosphoproteomic analysis revealed that ONO‑WG‑307 selectively suppresses Akt‑mediated signaling and cellular protein kinase D (PKD) activity exclusively in BTK‑inhibitor‑sensitive “responder” cells, with no corresponding suppression in non‑sensitive cells [1]. This differential signaling pattern—sustained inhibition of ERK, AKT, and PKD pathways—was not observed uniformly across BTK inhibitors; the study suggests that ONO‑WG‑307’s effect on Akt and PKD signaling constitutes a compound‑specific downstream signature rather than a class‑wide BTK inhibition effect [1].

phosphoproteomics AKT signaling protein kinase D

ONO-WG-307: Highest-Impact Research & Industrial Application Scenarios Based on Quantitative Evidence


BTK Selectivity Benchmarking & Polypharmacology Control Experiments

With a kinase hit rate of 2.3% at 1 µM—comparable to acalabrutinib (1.5%) and substantially lower than ibrutinib (9.4%)—ONO‑WG‑307 is ideally suited as a high‑selectivity BTK probe for kinome‑wide off‑target screens. Researchers conducting KINOMEscan or similar profiling can use ONO‑WG‑307 alongside less selective BTK inhibitors to establish selectivity‑response relationships and to differentiate BTK‑dependent phenotypes from off‑target kinase effects [1].

EGFR‑Independent BTK Pharmacology in EGFR‑Expressing Tumor Models

In cellular models co‑expressing BTK and EGFR (e.g., certain lymphoma or solid‑tumor lines), ONO‑WG‑307’s EGFR EC50 >10 µM ensures that phenotypic effects can be attributed to BTK inhibition rather than collateral EGFR modulation. This is a critical advantage over ibrutinib (EGFR EC50 = 0.07 µM) and zanubrutinib (EGFR EC50 = 0.39 µM), which produce potent EGFR inhibition at concentrations routinely used in BTK studies [1].

T‑Cell Function‑Preserving BTK Inhibition for Immuno‑Oncology Co‑Culture Systems

ONO‑WG‑307 spares TCR‑mediated T‑cell activation (IL‑2/CD25) up to 10 µM, in direct contrast to ibrutinib, zanubrutinib, and spebrutinib, all of which inhibit this pathway at sub‑micromolar concentrations. This property makes ONO‑WG‑307 the BTK inhibitor of choice for co‑culture experiments, organoid models, or syngeneic tumor studies where intact T‑cell effector function is necessary to avoid confounding immunosuppressive effects [1].

ABC‑DLBCL Xenograft Efficacy Studies with Integrated Pharmacodynamic Readouts

For in‑vivo ABC‑DLBCL modeling, ONO‑WG‑307 offers dose‑dependent tumor growth inhibition at 10 mg/kg bid (oral) with a validated pharmacodynamic correlation (P‑Btk suppression) in the TMD‑8 xenograft model. This established PK/PD relationship enables researchers to monitor target engagement alongside tumor response, a capability that supports translational pharmacology studies and combination‑therapy evaluation with agents such as rituximab [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ono-WG-307

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.